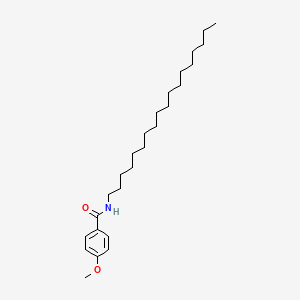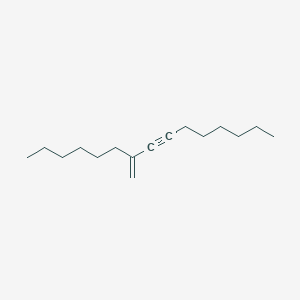![molecular formula C58H82Ge2Si2 B14473752 (1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane} CAS No. 65888-89-3](/img/structure/B14473752.png)
(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane} is a complex organosilicon compound characterized by its unique structure, which includes phenylene, diphenyl, and tributylgermyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane} typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1,4-dibromobenzene with diphenylacetylene in the presence of a palladium catalyst to form 1,4-bis(diphenylvinyl)benzene. This intermediate is then reacted with tributylgermyl chloride under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The process may also involve purification steps like recrystallization or chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions often occur in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while reduction could produce simpler organosilicon compounds.
Applications De Recherche Scientifique
(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane} has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Potential use in the development of bio-compatible materials.
Medicine: Investigated for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mécanisme D'action
The mechanism by which (1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane} exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to engage in multiple pathways, including:
Molecular Targets: Interaction with enzymes and proteins, potentially altering their activity.
Pathways Involved: May influence signaling pathways related to cellular growth and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,4-Phenylene)bis{diphenyl[2-(tributylstannyl)ethenyl]silane}: Similar structure but with stannyl groups instead of germyl groups.
(1,4-Phenylene)bis{diphenyl[2-(tributylsilyl)ethenyl]silane}: Contains silyl groups instead of germyl groups.
Uniqueness
(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane} is unique due to the presence of germyl groups, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
65888-89-3 |
|---|---|
Formule moléculaire |
C58H82Ge2Si2 |
Poids moléculaire |
980.7 g/mol |
Nom IUPAC |
[4-[diphenyl(2-tributylgermylethenyl)silyl]phenyl]-diphenyl-(2-tributylgermylethenyl)silane |
InChI |
InChI=1S/C58H82Ge2Si2/c1-7-13-43-59(44-14-8-2,45-15-9-3)49-51-61(53-31-23-19-24-32-53,54-33-25-20-26-34-54)57-39-41-58(42-40-57)62(55-35-27-21-28-36-55,56-37-29-22-30-38-56)52-50-60(46-16-10-4,47-17-11-5)48-18-12-6/h19-42,49-52H,7-18,43-48H2,1-6H3 |
Clé InChI |
UPZWJZFGBKZLOB-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Ge](CCCC)(CCCC)C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)[Si](C=C[Ge](CCCC)(CCCC)CCCC)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


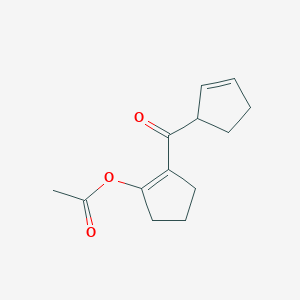
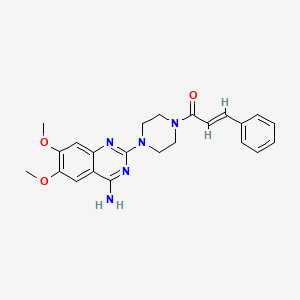
![(4-Nitrophenyl)(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)methanone](/img/structure/B14473684.png)
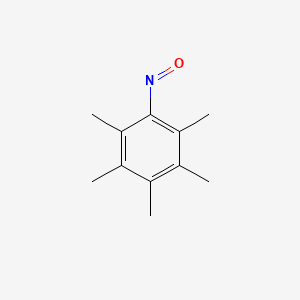
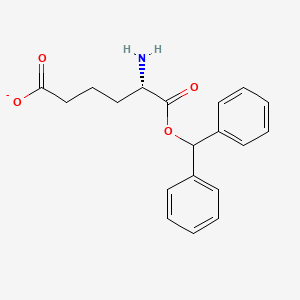
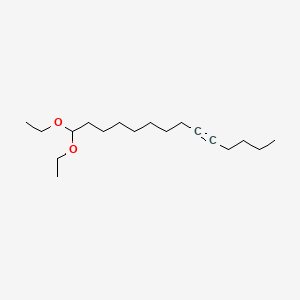
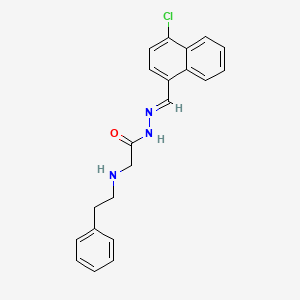
![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]-](/img/structure/B14473712.png)
![Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14473727.png)
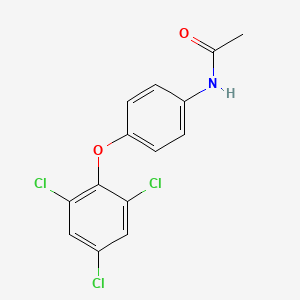
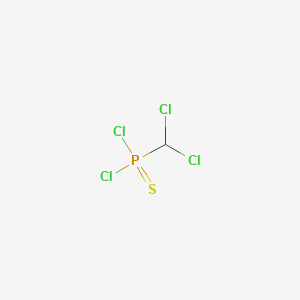
![N-[2-(Butylsulfanyl)-1-methoxyethenyl]butan-1-amine](/img/structure/B14473736.png)
